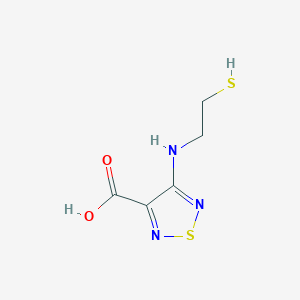
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid, also known as SETD, is a small molecule drug that has gained significant interest in the scientific community due to its potential use in cancer treatment. SETD is a thiadiazole derivative that has been shown to selectively inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways.
Mecanismo De Acción
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid selectively inhibits the activity of PTP1B by binding to its active site and forming a covalent bond with the cysteine residue. This leads to the inhibition of insulin signaling pathways, which results in decreased glucose uptake and increased apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer effects, 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has also been shown to have anti-inflammatory and anti-obesity effects. PTP1B has been implicated in the regulation of inflammation and metabolism, and inhibition of PTP1B by 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been shown to improve insulin sensitivity and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid is its selectivity for PTP1B, which reduces the risk of off-target effects. However, the covalent binding of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid to the cysteine residue of PTP1B can also lead to potential toxicity and the development of drug resistance. Further studies are needed to determine the optimal dosage and duration of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid treatment and to investigate potential side effects.
Direcciones Futuras
For research on 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid include the development of novel synthetic methods for 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid and its analogs, the investigation of its potential use in combination therapy with other anti-cancer agents, and the exploration of its effects on other diseases such as diabetes and neurodegenerative disorders. Additionally, the development of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid-based imaging agents for the detection of PTP1B expression in cancer cells could have significant clinical implications.
Métodos De Síntesis
The synthesis of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid involves the reaction of 2-aminoethanethiol with 4-bromo-1,2,5-thiadiazole-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid.
Aplicaciones Científicas De Investigación
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been studied extensively for its potential use in cancer treatment. PTP1B has been shown to play a role in the regulation of cell growth and proliferation, and its overexpression has been observed in several types of cancer. Inhibition of PTP1B by 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been shown to reduce cancer cell growth and induce apoptosis in vitro and in vivo. 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
185116-26-1 |
|---|---|
Nombre del producto |
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid |
Fórmula molecular |
C5H7N3O2S2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2S2/c9-5(10)3-4(6-1-2-11)8-12-7-3/h11H,1-2H2,(H,6,8)(H,9,10) |
Clave InChI |
UOEIIADMQCWMHO-UHFFFAOYSA-N |
SMILES |
C(CS)NC1=NSN=C1C(=O)O |
SMILES canónico |
C(CS)NC1=NSN=C1C(=O)O |
Sinónimos |
1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-mercaptoethyl)amino]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



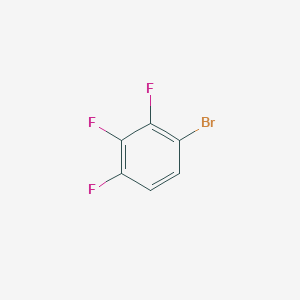
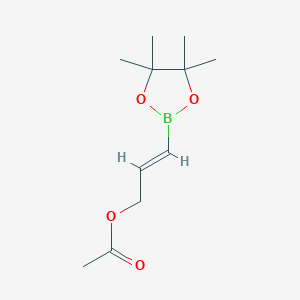
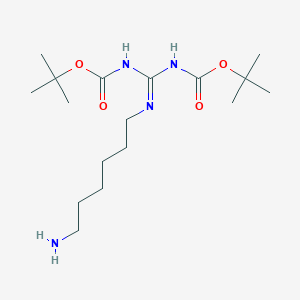
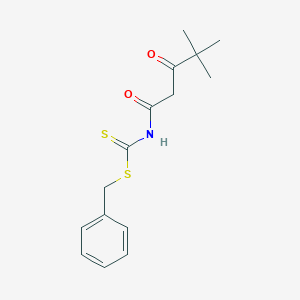
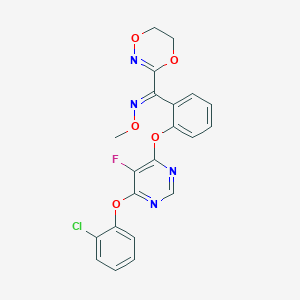
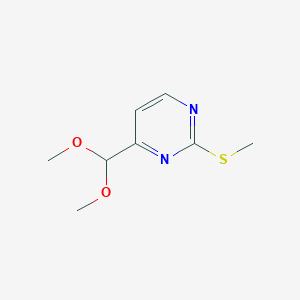
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
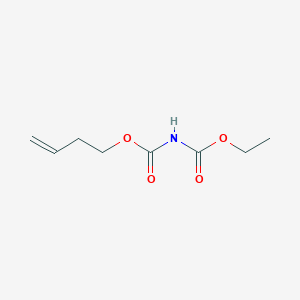
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
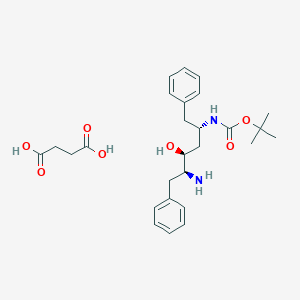
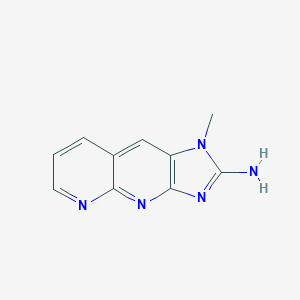
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
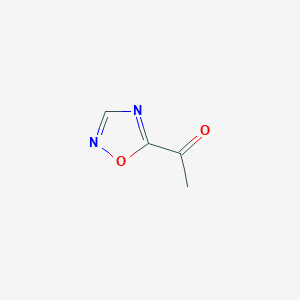
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)